molecular formula C15H24BrNO2 B7971058 N-(3,5-dimethoxybenzyl)cyclohexanamine hydrobromide

N-(3,5-dimethoxybenzyl)cyclohexanamine hydrobromide

Cat. No.: B7971058
M. Wt: 330.26 g/mol
InChI Key: OYDOBFMZOWVOEB-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxybenzyl)cyclohexanamine hydrobromide is a chemical compound with the molecular formula C15H23NO2.BrH. It is known for its unique structure, which includes a cyclohexanamine backbone substituted with a 3,5-dimethoxybenzyl group. This compound is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxybenzyl)cyclohexanamine hydrobromide typically involves the reaction of cyclohexanamine with 3,5-dimethoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The final product is purified using crystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxybenzyl)cyclohexanamine hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: The major product is typically a carboxylic acid derivative.

    Reduction: The major product is an amine derivative.

    Substitution: The major product depends on the nucleophile used in the reaction.

Scientific Research Applications

N-(3,5-dimethoxybenzyl)cyclohexanamine hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Studied for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxybenzyl)cyclohexanamine hydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxybenzyl)cyclohexanamine hydrobromide
  • N-(3,5-dimethoxyphenethyl)cyclohexanamine hydrobromide
  • N-(3,5-dimethoxybenzyl)cyclohexylamine hydrobromide

Uniqueness

N-(3,5-dimethoxybenzyl)cyclohexanamine hydrobromide is unique due to its specific substitution pattern on the benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the study of structure-activity relationships and the development of new therapeutic agents.

Properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]cyclohexanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.BrH/c1-17-14-8-12(9-15(10-14)18-2)11-16-13-6-4-3-5-7-13;/h8-10,13,16H,3-7,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDOBFMZOWVOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CNC2CCCCC2)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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